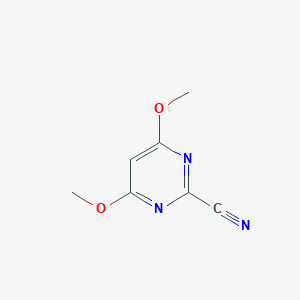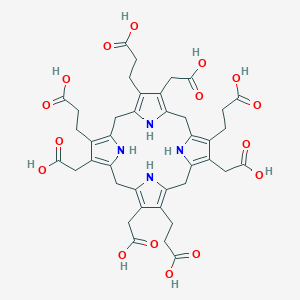![molecular formula C25H31NO7 B154344 tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate CAS No. 186374-95-8](/img/structure/B154344.png)
tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate is a complex organic compound, notable for its distinctive chemical structure and properties. This compound is characterized by its multiple methoxy groups and a carbonyl group, making it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate, several key steps are involved:
Formation of the Benzo[a]heptalen Core: : The initial step often involves the construction of the benzo[a]heptalen skeleton through a series of cyclization reactions.
Introduction of Methoxy Groups: : Methoxylation is achieved via nucleophilic substitution reactions, using suitable methoxylating agents under controlled conditions.
Carbamate Formation: : The final step typically involves the introduction of the carbamate moiety. This is done by reacting the corresponding amine with tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimizations for yield and purity. This includes:
Optimization of Reaction Conditions: : Precise control over temperature, pressure, and reactant concentrations.
Use of Catalysts: : Employing specific catalysts to improve reaction efficiency.
Purification: : Implementing purification techniques like recrystallization and chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often at the methoxy groups, yielding hydroxyl derivatives.
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: : Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents.
Major Products
The reactions yield various derivatives, depending on the reaction conditions and reagents used. Oxidation typically produces hydroxylated compounds, while reduction leads to alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate has wide-ranging applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studies on its biological activity, including potential as an inhibitor of specific enzymes.
Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: : Applied in the development of new materials or as a specialized reagent in various industrial processes.
Mecanismo De Acción
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to the active site, altering the enzyme's activity.
Pathway Modulation: : The compound can influence cellular pathways, potentially leading to therapeutic effects.
Binding Affinity: : Its multiple functional groups allow for strong binding interactions with various biological targets.
Comparación Con Compuestos Similares
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate can be compared with other similar compounds based on its unique features:
Similar Compounds: : Compounds like N-(7-methoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate and N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate share structural similarities.
Uniqueness: : The presence of multiple methoxy groups and a tert-butyl carbamate moiety differentiates it from other analogs, potentially offering distinct reactivity and biological activity.
This compound’s distinct molecular structure and properties make it a valuable subject of study across various scientific disciplines. Its synthesis, reactivity, and applications in research contribute to its importance in the field of chemistry and beyond.
Propiedades
IUPAC Name |
tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-25(2,3)33-24(28)26-17-10-8-14-12-20(30-5)22(31-6)23(32-7)21(14)15-9-11-19(29-4)18(27)13-16(15)17/h9,11-13,17H,8,10H2,1-7H3,(H,26,28)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMUUTDCIDNGQY-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)


![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
